3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide
Overview
Description
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is a chemical compound with the molecular formula C14H13BrN2O3 and a molecular weight of 337.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide typically involves the reaction of 2-bromoacetyl chloride with N-(2-furylmethyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide include:
3-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide: This compound has a similar structure but with a tetrahydrofuran ring instead of a furan ring.
3-[(2-Bromoacetyl)amino]-N-(2-thienylmethyl)benzamide: This compound has a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(furan-2-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-8-13(18)17-11-4-1-3-10(7-11)14(19)16-9-12-5-2-6-20-12/h1-7H,8-9H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBRPNKPOLGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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